molecular formula C12H10ClNO2 B8743605 6-(4-chlorophenyl)-3-hydroxy-1-methylpyridin-2-one

6-(4-chlorophenyl)-3-hydroxy-1-methylpyridin-2-one

Cat. No.: B8743605
M. Wt: 235.66 g/mol
InChI Key: NXIDVUBPJCOYNW-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-3-hydroxy-1-methylpyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with a 4-chlorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-3-hydroxy-1-methylpyridin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-acetylpyridine.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form an intermediate chalcone.

    Cyclization: The chalcone intermediate is then cyclized using an acid catalyst like hydrochloric acid to form the pyridinone ring.

    Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-hydroxy-1-methylpyridin-2-one

InChI

InChI=1S/C12H10ClNO2/c1-14-10(6-7-11(15)12(14)16)8-2-4-9(13)5-3-8/h2-7,15H,1H3

InChI Key

NXIDVUBPJCOYNW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C(C1=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of crude 6-(4-chlorophenyl)-3-methoxy-1-methylpyridin-2(1H)-one in 5 mL acetonitrile was added iodotrimethylsilane (154 μL, 1.132 mmol) and the mixture was heated to 150° C. for 10 minutes. The reaction mixture was quenched with excess methanol, evaporated and purified using reversed-phase HPLC to afford 6-(4-chlorophenyl)-3-hydroxy-1-methylpyridin-2(1H)-one (17.3 mg, 19.44% yield).1H NMR (499 MHz, DMSO-d6): δ 7.68 (d, 1 H), 7.49 (dd, 1 H), 3.74 (s, 1 H), 2.54 (s, 1 H).
Name
6-(4-chlorophenyl)-3-methoxy-1-methylpyridin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
154 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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